![molecular formula C9H13N3O3S B3023299 N-(2-hydrazino-2-oxoethyl)-N-methylbenzenesulfonamide CAS No. 543694-17-3](/img/structure/B3023299.png)
N-(2-hydrazino-2-oxoethyl)-N-methylbenzenesulfonamide
Overview
Description
“N-(2-hydrazino-2-oxoethyl)-N-methylbenzenesulfonamide” is a chemical compound with the CAS Number: 1119445-29-2. It has a molecular weight of 181.22 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C4H11N3O3S/c1-7(11(2,9)10)3-4(8)6-5/h3,5H2,1-2H3,(H,6,8) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 181.22 . The InChI Code for this compound is 1S/C4H11N3O3S/c1-7(11(2,9)10)3-4(8)6-5/h3,5H2,1-2H3,(H,6,8) .Scientific Research Applications
Antimicrobial Activity
N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide has been investigated for its antimicrobial potential. Studies have shown that it effectively inhibits the growth of microorganisms such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Notably, compounds 5c and 5h demonstrated remarkable activity against S. aureus and C. albicans, respectively.
Medicinal Chemistry
Given its structural features, researchers have explored the compound’s potential as a scaffold for designing novel drugs. Future research could focus on optimizing its synthesis, enhancing efficacy, and minimizing side effects.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the activity of cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes play a crucial role in the synthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
This is similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The compound’s action on the cyclooxygenase enzymes affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby decreasing inflammation and pain .
Result of Action
The inhibition of COX enzymes and subsequent reduction in prostaglandin production would likely result in decreased inflammation and pain . .
properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-12(7-9(13)11-10)16(14,15)8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZUCRCBDVCPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NN)S(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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